2-Thio-2'-deoxycytidine
Description
Conceptual Framework of Nucleoside Analogs in Research
Nucleoside analogs represent a cornerstone of chemical biology and medicinal chemistry, designed as structural mimics of their natural counterparts, the canonical nucleosides that form the building blocks of DNA and RNA. nih.gov The fundamental principle behind their use is that even minor structural alterations can lead to profound effects on biological processes. nih.gov These synthetic molecules are designed to be recognized by cellular or viral enzymes, such as polymerases or kinases, due to their structural similarity to natural nucleosides. nih.gov However, the modifications incorporated into their structure—be it on the nucleobase, the sugar moiety, or the phosphate (B84403) backbone—interfere with normal biochemical pathways. nih.govrsc.org This interference can manifest as chain termination during DNA or RNA synthesis, inhibition of key enzymes, or modulation of nucleic acid structure and stability, thereby disrupting replication or other vital cellular functions. nih.gov This strategy has been pivotal in developing therapeutic agents and sophisticated molecular probes to investigate complex biological systems. rsc.org
Evolution of Thio-modified Nucleosides for Biological Probing
The strategic replacement of an oxygen atom with a sulfur atom, known as thio-modification, has been a particularly fruitful avenue in the evolution of nucleoside analogs. This bioisosteric substitution can be made at several positions, including the sugar ring (e.g., 4'-thio modification) or the nucleobase (e.g., 2-thio or 4-thio modification), to generate analogs with unique chemical and physical properties. acs.orgoup.com The first synthesis of a 4'-thionucleoside was reported in 1964, paving the way for extensive research into this class of compounds. acs.org
Overview of 2-Thio-2'-deoxycytidine (B589604) and its Structural Variants in Research Contexts
This compound is a thio-modified pyrimidine (B1678525) analog where the oxygen atom at the C2 position of the cytosine base is replaced by sulfur. chemicalbook.com This modification on the nucleobase directly influences hydrogen bonding patterns and base-pairing interactions. The triphosphate form, this compound-5'-Triphosphate, is utilized in research to study DNA replication, transcription, and translation processes.
In the broader research context, several structural variants of thio-modified deoxycytidine have been synthesized and studied, with the position of the sulfur atom being the key differentiator. A prominent and extensively studied structural isomer is 4'-Thio-2'-deoxycytidine (T-dCyd), where the sulfur atom replaces the oxygen in the deoxyribose ring at the 4'-position. acs.orgnih.govnih.gov This seemingly small positional change from the base to the sugar results in significantly different biological activities and applications.
These thio-modified analogs are invaluable as chemical probes, particularly in the field of epigenetics. For example, 4'-Thio-2'-deoxycytidine has been instrumental in studying the mechanism of DNA methyltransferases (DNMTs). nih.gov When incorporated into a DNA sequence at the target cytosine, it strongly inhibits the methyl transfer activity of the enzyme M.HhaI. proteopedia.orgrcsb.org Crystallographic studies of the enzyme-DNA complex revealed that while the enzyme can still bind the modified DNA and flip the target base out of the helix, the presence of the 4'-sulfur atom perturbs a subsequent step in the methylation reaction, prior to the actual methyl group transfer. proteopedia.orgrcsb.org
Another significant variant is 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), which combines the 4'-thio modification with a nitrogen atom at the 5-position of the cytosine ring. nih.govnih.gov This dual modification creates a potent agent for depleting DNMT1, making it a subject of interest for its potential in influencing DNA methylation patterns. nih.govnih.govmedchemexpress.comnih.gov
The table below provides a structural comparison of 2'-deoxycytidine (B1670253) and its thio-modified variants.
| Compound Name | Modification | Chemical Structure |
| 2'-deoxycytidine | Unmodified parent compound. wikipedia.org | |
| This compound | Sulfur replaces oxygen at the C2 position of the cytosine base. chemicalbook.com | |
| 4'-Thio-2'-deoxycytidine | Sulfur replaces oxygen at the 4' position of the deoxyribose ring. nih.gov | |
| 5-aza-4'-thio-2'-deoxycytidine | Sulfur at the 4' position of the sugar and Nitrogen at the C5 position of the base. nih.gov |
The research applications of these compounds are diverse, focusing on their ability to modulate the function of nucleic acids and associated enzymes.
| Compound | Research Application | Key Findings |
| This compound | Probe for DNA replication and transcription. | Reported to have antiviral activity. chemicalbook.com |
| 4'-Thio-2'-deoxycytidine | Mechanistic probe for DNA methyltransferases (e.g., M.HhaI). proteopedia.orgrcsb.org | When incorporated into DNA, it inhibits the methyl transfer step after enzyme binding and base flipping. proteopedia.orgrcsb.org |
| 4'-Thio-2'-deoxycytidine | Study of nucleic acid duplex stability. oup.com | Oligonucleotides containing 4'-thio-modified nucleosides (4'-ThioDNA) can exhibit enhanced thermal stability and RNA-like structural properties. oup.com |
| 5-aza-4'-thio-2'-deoxycytidine | Probe for studying DNA methylation regulation. nih.govnih.govnih.gov | Acts as a potent agent for depleting DNA methyltransferase 1 (DNMT1) in cancer cell models. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16) |
InChI Key |
WMLHZFBXLAULRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thio 2 Deoxycytidine and Key Analogs
Chemical Synthesis Approaches for Ribose and Base Modifications
The chemical synthesis of thio-modified deoxynucleosides is a complex process that often involves multi-step reactions to achieve the desired stereochemistry and regioselectivity. Researchers have developed various methodologies to introduce sulfur into either the ribose moiety or the heterocyclic base, as well as to prepare these analogs for incorporation into DNA strands.
Preparation of 2'-Thio-2'-deoxycytidine 2':3'-O,S-phosphorothioate
A notable synthetic achievement in this field is the preparation of 2'-thio-2'-deoxycytidine 2':3'-O,S-phosphorothioate. The synthesis of this novel ribonucleotide analog begins with 2,2'-anhydro-1-beta-D-arabinosylcytosine. nih.govnih.govoup.com This starting material undergoes thiophosphorylation through the action of dithiophosphate (B1263838). nih.govnih.govoup.com This reaction predominantly yields the 3'-O-phosphorothioate isomer. nih.govnih.govoup.com Subsequently, an intramolecular displacement reaction leads to the formation of the target compound, 2'-thio-2'-deoxycytidine 2':3'-O,S-phosphorothioate. nih.govnih.govoup.com The structure and reactivity of this thio-analog show substantial differences when compared to 2':3'-CMP. nih.govnih.gov
Synthesis of 4'-Thio-2'-deoxycytidine and 5-Aza-4'-thio-2'-deoxycytidine (B3060956)
The synthesis of 4'-Thio-2'-deoxycytidine (T-dCyd) and its aza-analog, 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), has been a focus of extensive research due to their potential as anticancer agents. tandfonline.comresearchgate.netresearchgate.net A significant challenge in their synthesis has been the development of effective methods for direct β-selective glycosylation reactions with 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.comresearchgate.net
To overcome this, researchers have modified and optimized previous methods to enable the large-scale synthesis of benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.comresearchgate.net These optimized conditions facilitate β-selective glycosylation reactions with both N4-benzoylcytosine and 5-aza-cytosine, allowing for the practical multi-gram synthesis of T-dCyd and aza-T-dCyd. tandfonline.comresearchgate.net These advancements have been crucial for the preclinical and early clinical development of these compounds. tandfonline.comresearchgate.net
One patented method for synthesizing 4'-thio-2'-deoxycytidine utilizes silicon-based protecting groups to improve reaction efficiency and stereoselectivity. This approach, which can be adapted from the synthesis of 5-aza-4'-thio-2'-deoxycytidine, involves coupling the thiosugar with a silylated cytosine base using SnCl₄ as a catalyst to achieve β-anomeric selectivity. Subsequent deprotection steps yield the final product.
| Starting Material | Key Reagents/Conditions | Product |
| Benzyl (B1604629) substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides | N4-benzoylcytosine or 5-aza-cytosine, β-selective glycosylation | 4'-Thio-2'-deoxycytidine (T-dCyd) or 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) |
| 4'-thioribofuranose donor | Silylated cytosine base, SnCl₄ | 4'-Thio-2'-deoxycytidine |
Stereoselective Glycosylation Strategies for Thio-Deoxynucleosides
Achieving the correct stereochemistry at the anomeric carbon (C1') during the formation of the N-glycosidic bond is a critical step in the synthesis of nucleoside analogs. For thio-deoxynucleosides, direct glycosylation reactions often favor the formation of the undesired α-anomer or result in a mixture of anomers that are difficult to separate. tandfonline.comoup.com
To address this, various stereoselective glycosylation strategies have been developed. One effective method for the N-2-deoxyribosylation of modified nucleobases utilizes 2-deoxythioriboside donors. nih.govresearchgate.net In this approach, thioglycosides are activated with N-iodosuccinimide (NIS) and triflic acid (HOTf) in the presence of an in situ silylated nucleobase, leading to high yields of nucleosides with good β-selectivity. nih.govresearchgate.net The stereoselectivity can be fine-tuned by adjusting the protecting groups on the C3' and C5' hydroxyls of the sugar moiety. nih.govresearchgate.net
Another strategy involves the use of benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides, which has enabled practical multi-gram syntheses of 4'-thio-2'-deoxycytidine and its 5-aza analog with high β-selectivity. tandfonline.comresearchgate.net This methodology has also shown promise for the synthesis of other 2-deoxy-4-thio-D-erythro-pentofuranose derived nucleosides, including those with uracil (B121893), thymine (B56734), and 5-fluoro-cytosine bases. tandfonline.com
| Glycosylation Strategy | Key Features | Outcome |
| 2-Deoxythioriboside donors with NIS/HOTf | Activation of thioglycosides in the presence of a silylated nucleobase. | High yields and good β-selectivity, tunable by protecting groups. nih.govresearchgate.net |
| Benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides | β-selective glycosylation with N4-benzoyl-cytosine and 5-aza-cytosine. | Practical multi-gram synthesis of T-dCyd and aza-T-dCyd. tandfonline.comresearchgate.net |
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation
To incorporate thio-modified nucleosides into synthetic DNA or RNA strands, they must first be converted into phosphoramidite derivatives. oup.com This is a standard procedure in automated solid-phase oligonucleotide synthesis. oup.comnih.govacs.org
The synthesis of the phosphoramidite of 4'-thio-2'-deoxycytidine involves several steps. oup.com First, the N4-amino group of the cytosine base is protected, often with a benzoyl group. oup.com The 5'-hydroxyl group of the thiosugar is then protected with a dimethoxytrityl (DMT) group. oup.com Finally, the 3'-hydroxyl group is phosphitylated using a reagent such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. oup.com The resulting phosphoramidite is then purified and can be used in standard solid-phase DNA synthesis protocols. oup.com
Similarly, phosphoramidites of other thio-modified nucleosides, such as 5-mercaptodeoxyuridine and 2-thio-dT, have been synthesized for site-specific incorporation into oligonucleotides. nih.govacs.orgglenresearch.com These modified phosphoramidites generally exhibit coupling yields comparable to their natural counterparts. nih.govacs.org
Synthesis of Other Thio-modified Deoxyuridine and Cytidine (B196190) Analogs
Beyond the aforementioned compounds, a variety of other thio-modified deoxyuridine and cytidine analogs have been synthesized. For instance, 5-iodo-4-thio-2'-deoxyuridine has been prepared and characterized. researchgate.net The synthesis of 4'-thio-2'-deoxyuridine and 4'-thiothymidine (B166157) has also been reported. researchgate.netacs.org
A general method for the synthesis of 2'-deoxy-2'-thiocytidine has also been described. acs.org Furthermore, a new nucleotide analog, 5'-O-(4,4'-Dimethoxytrityl)-5-[S-(2,4-dinitrophenyl)thio]-2'-deoxyuridine 3'-O-(2-cyanoethyl N,N'-diisopropylphosphoramidite), was developed for the site-specific incorporation of a reactive thiol group into DNA. nih.govacs.org This allows for post-synthetic modification with various molecular tags. nih.govacs.org
Enzymatic and Prebiotic Synthetic Considerations
While chemical synthesis remains the primary route for producing thio-modified nucleosides, enzymatic and prebiotic pathways offer intriguing alternative and complementary approaches.
Enzymatic methods are being explored for the synthesis of nucleoside analogs. acs.org For example, KOD XL DNA polymerase has been shown to be a substrate for thio-modified 2'-deoxycytidine (B1670253) analogs, incorporating them into oligonucleotide sequences. acs.org The enzymatic synthesis of 4'-thioUTP and 4'-thioCTP has also been achieved, and these analogs have been used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate thioRNA aptamers. oup.com The resulting thioRNA exhibits increased stability towards RNase A compared to natural RNA. oup.com
From a prebiotic chemistry perspective, the synthesis of 2'-thio-2'-deoxycytidine from anhydro arabinosyl cytosine in the presence of dithiophosphate and carbon disulfide has been demonstrated in laboratory experiments. nasa.gov This finding supports a proposed pathway for the prebiotic synthesis of deoxyribonucleotides from ribonucleotides via 2'-thio-2'-deoxyribonucleoside intermediates. nasa.gov The subsequent reduction of these thio-analogs can be achieved photochemically or with ferrous ions. nasa.gov The prebiotic synthesis of 2'-thio-cytidine analogs, potentially using H₂S as a sulfur source, also lends support to the hypothesis of sulfur's role in the emergence of early genetic systems. vulcanchem.com
Enzyme-Assisted Synthesis of Thio-functionalized Nucleosides
The enzymatic synthesis of nucleoside analogs, including those containing a thio-functionalized base, primarily relies on the catalytic activity of nucleoside phosphorylases (NPs). These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond, making them valuable tools for transferring a sugar moiety from a donor nucleoside to an acceptor base in a process known as transglycosylation. The key enzymes in the pyrimidine (B1678525) salvage pathway are uridine (B1682114) phosphorylase (UP) and thymidine (B127349) phosphorylase (TP), which exhibit distinct substrate specificities. nih.govscience.gov
Research into the enzymatic production of 2'-deoxy-2-thiopyrimidines has highlighted the stringent substrate requirements of these enzymes. While the synthesis of many nucleoside analogs is feasible, the direct enzymatic synthesis of 2-Thio-2'-deoxycytidine (B589604) is not prominently documented, with studies often focusing on the more readily accepted 2-thiouracil (B1096) and 4-thiouracil (B160184) analogs.
Detailed research findings indicate that the position of the sulfur atom on the pyrimidine ring and the nature of the sugar donor are critical for enzyme recognition. For instance, studies using Escherichia coli enzymes have shown that UP can catalyze the transfer of a 2-deoxy-α-D-ribofuranose-1-phosphate moiety to 4-thiouracil, whereas it is completely inert toward 2-thiouracil. nih.govresearchgate.net Conversely, TP does not recognize 4-thiouracil as a substrate. nih.gov The formation of 2'-deoxy-2-thiouridine was not observed under the studied reaction conditions using either UP or TP from E. coli. researchgate.net Furthermore, a pyrimidine nucleotide synthetase ribozyme, an engineered catalytic RNA, was unable to detectably react with 2-thiocytosine, underscoring the challenge of its enzymatic incorporation.
The substrate activity of pyrimidine nucleoside phosphorylases is influenced by the conformation of the nucleoside substrate. E. coli UP, for example, is believed to bind its substrates in a high-syn conformation, and modifications at the C2 and C4 positions of the uracil base significantly impact binding and catalysis. nih.gov
The table below summarizes the substrate activity of key thiopyrimidine analogs with E. coli nucleoside phosphorylases in trans-deoxyribosylation reactions.
Interactive Data Table: Substrate Specificity of E. coli Nucleoside Phosphorylases for Thiopyrimidines
| Heterocyclic Base | Enzyme | Deoxyribose Donor | Product | Activity | Reference |
|---|---|---|---|---|---|
| 4-Thiouracil | Uridine Phosphorylase (UP) | dG / PNP | 4-Thio-2'-deoxyuridine (B1622106) | Satisfactory | nih.gov |
| 4-Thiouracil | Thymidine Phosphorylase (TP) | dG / PNP | - | Inert | nih.gov |
| 2-Thiouracil | Uridine Phosphorylase (UP) | dG / PNP | - | Inert | nih.gov |
| 2-Thiouracil | Thymidine Phosphorylase (TP) | dG / PNP | - | Inert | nih.gov |
| 2-Thiothymine | Thymidine Phosphorylase (TP) | Thymidine | 2-Thiothymidine (B559671) | Active | nih.gov |
Prebiotic Pathways to 2'-Deoxyribonucleosides from Thio-functionalized Precursors
Investigations into the origin of life have led to the proposal of several prebiotically plausible pathways for the synthesis of DNA's building blocks, with thio-functionalized intermediates playing a crucial role. These pathways suggest that 2'-deoxyribonucleosides could have formed on the early Earth through reactions involving sulfur compounds, potentially co-existing with ribonucleosides.
One significant pathway begins with the phosphorylation of 2-thiouridine (B16713), a compound considered an intermediate in the prebiotic synthesis of pyrimidine ribonucleotides. researchgate.netnih.govspringernature.com Under plausible prebiotic phosphorylation conditions, such as in semi-molten urea, 2-thiouridine can form 2,2'-anhydro-2-thiouridine. acs.org This thioanhydronucleoside is a key intermediate; upon UV irradiation (e.g., at 254 nm) in the presence of a reductant like aqueous hydrosulfide, it undergoes photoreduction of the C2'–S bond to yield 2'-deoxy-2-thiouridine. researchgate.netacs.orgnih.gov This reaction provides a direct link between the chemistries of ribonucleosides and 2'-deoxyribonucleosides. nih.gov The resulting 2'-deoxy-2-thiouridine is an effective deoxyribosylating agent itself, capable of reacting with nucleobases like adenine (B156593) in the dry state to form canonical deoxynucleosides (e.g., 2'-deoxyadenosine) or hydrolyzing to yield deoxyribose. researchgate.netnih.govspringernature.com
A second proposed prebiotic route to deoxynucleotides involves the multicomponent assembly of simple precursor molecules in water. h1.conih.govacs.org This pathway posits that β-mercapto-acetaldehyde and cyanamide (B42294) could react under neutral pH conditions to form 2-aminothiazole (B372263). nih.gov This thiazole (B1198619) intermediate is significant because it can then participate in a three-component reaction with a purine (B94841) precursor (like 5-amino-imidazole-4-carboxamide) and an aldehyde, leading to the formation of masked 2'-thiosugars linked to the purine precursor. h1.co The final conversion to a 2'-deoxypurine nucleotide would require subsequent steps, including desulfurization at the C2' position. h1.co While this provides a potential route to 2'-deoxypurines, the pathway toward pyrimidine 2'-deoxynucleosides via this 2-aminothiazole chemistry is reportedly blocked. h1.co
The table below outlines the key precursors and conditions for these proposed prebiotic pathways.
Interactive Data Table: Prebiotic Synthesis Pathways Involving Thio-functionalized Precursors
| Pathway | Key Precursor(s) | Key Intermediate(s) | Conditions | Product(s) | Reference |
|---|---|---|---|---|---|
| Photoreduction of Thionucleoside | 2-Thiouridine, Phosphate (B84403) | 2,2'-Anhydro-2-thiouridine | UV irradiation (254 nm), Hydrosulfide | 2'-Deoxy-2-thiouridine | researchgate.net, nih.gov, acs.org |
| Thiazole-based Assembly | β-Mercapto-acetaldehyde, Cyanamide | 2-Aminothiazole | Water, Neutral pH | Masked 2'-thiosugars (for purines) | h1.co, nih.gov |
Molecular and Biochemical Mechanisms of Thio Modified Deoxycytidine Analogs
Interactions with DNA Methyltransferases (DNMTs)
Thio-modified deoxycytidine analogs represent a class of compounds that interact with and inhibit DNA methyltransferases (DNMTs), enzymes crucial for maintaining DNA methylation patterns. Their mechanism of action often involves incorporation into DNA, where they trap the enzyme, leading to its degradation and subsequent hypomethylation of the genome.
5-Aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd) is a nucleoside analog that functions as a potent inhibitor of DNA methyltransferase 1 (DNMT1). invivochem.com Its mechanism of action begins after its administration and subsequent incorporation into DNA during replication. cancer.gov Once embedded in the DNA strand, it serves as a target for DNMT1, the enzyme responsible for maintaining methylation patterns on newly synthesized DNA. invivochem.comcancer.gov
Different thio-modified deoxycytidine analogs exhibit varied efficacy in depleting DNMT1, suggesting that minor structural changes can lead to distinct DNMT1 turnover mechanisms. nih.govnih.gov Studies comparing 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza analog, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), have revealed cell-line-specific differences in their ability to deplete DNMT1. nih.govnih.gov
For instance, T-dCyd was found to effectively deplete DNMT1 in leukemia (CCRF-CEM, KG1a) and lung carcinoma (NCI-H23) cell lines. nih.govnih.gov However, it was ineffective in colon (HCT-116) and ovarian (IGROV-1) tumor cell lines. In stark contrast, aza-T-dCyd potently depleted DNMT1 in all of these tested cell lines. nih.govnih.gov This indicates that the addition of the nitrogen atom at the 5-position of the cytosine ring in aza-T-dCyd results in a more universally effective mechanism for inducing DNMT1 depletion compared to T-dCyd. nih.govnih.gov These findings underscore that despite their structural similarities, these analogs engage with the cellular machinery responsible for DNMT1 turnover in fundamentally different ways. nih.govnih.gov
| Analog | CCRF-CEM (Leukemia) | KG1a (Leukemia) | NCI-H23 (Lung) | HCT-116 (Colon) | IGROV-1 (Ovarian) |
|---|---|---|---|---|---|
| 4'-thio-2'-deoxycytidine (T-dCyd) | Effective Depletion | Effective Depletion | Effective Depletion | Ineffective | Ineffective |
| 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) | Potent Depletion | Potent Depletion | Potent Depletion | Potent Depletion | Potent Depletion |
Table 1. Differential DNMT1 Depletion by Thio-modified Deoxycytidine Analogs in Various Cancer Cell Lines. nih.govnih.gov
The primary biochemical consequence of DNMT1 inhibition by thio-modified deoxycytidine analogs is the reversal of CpG hypermethylation, a common epigenetic alteration in cancer that silences tumor suppressor genes. invivochem.comcancer.gov By depleting active DNMT1, compounds like T-dCyd and aza-T-dCyd lead to a decrease in global DNA methylation levels. netrf.org
This hypomethylating activity has been shown to effectively induce the re-expression of silenced genes. nih.govresearchgate.net For example, treatment with these analogs has resulted in the demethylation of the CpG island in the promoter of the tumor suppressor gene p15 (B1577198), leading to its re-expression in leukemia cells. nih.govresearchgate.net This reactivation of critical regulatory genes is a key mechanism behind the anti-tumor effects observed in research models. invivochem.comcancer.govnetrf.org Both T-dCyd and aza-T-dCyd have demonstrated the ability to deplete DNMT1 in human tumor xenografts, correlating with the inhibition of tumor growth. nih.govnih.govnetrf.org
Enzymatic Recognition and Processing within Nucleic Acid Metabolism
For thio-modified deoxycytidine analogs to exert their effects, they must be recognized and processed by cellular enzymes within the nucleic acid salvage pathway. This involves phosphorylation to their active triphosphate forms and susceptibility to deactivating enzymes like cytidine (B196190) deaminase.
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of deoxycytidine and several of its analogs. wikipedia.org This phosphorylation is the rate-limiting step in converting these nucleosides into their active triphosphate forms, which can then be incorporated into DNA. wikipedia.org
Thio-modified analogs such as 4'-thio-2'-deoxycytidine (T-dCyd) are readily phosphorylated by cellular kinases. nih.gov Research on 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdCyd) has shown that its activity is dependent on dCK. nih.govaacrjournals.org Studies using mouse models demonstrated that the deletion of the Dck gene completely eliminated the mutagenic effects of Aza-TdCyd, confirming that dCK is the rate-limiting enzyme required for its activation via the cytidine salvage pathway. nih.govaacrjournals.org This indicates that the 4'-thio modification on the deoxyribose sugar does not prevent recognition and phosphorylation by dCK, allowing these compounds to enter the metabolic pathway leading to DNA incorporation. nih.govnih.govaacrjournals.org
Cytidine deaminase (CDA) is an enzyme in the pyrimidine (B1678525) salvage pathway that catalyzes the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. nih.gov This enzyme can also metabolize and inactivate various cytidine analog drugs. nih.gov
Altered Nucleotide Metabolite Production and Incorporation into DNA
4'-thio-2'-deoxycytidine (T-dCyd) is effectively metabolized by cellular kinases and incorporated into DNA. nih.govcancer.gov The metabolic pathway of T-dCyd shows significant deviations from that of its natural counterpart, 2'-deoxycytidine (B1670253) (dCyd). Following phosphorylation, the resulting 4'-thio-2'-deoxycytidine triphosphate (T-dCTP) is a substrate for DNA polymerases and is readily integrated into the DNA chain without causing immediate inhibition of DNA replication. nih.gov
A key feature of T-dCyd's metabolism is the altered production of downstream nucleotide metabolites. The 4'-thio modification renders the molecule a poor substrate for dCMP deaminase. nih.gov This enzymatic step is responsible for converting dCMP to deoxyuridine monophosphate (dUMP). Consequently, in cells treated with T-dCyd, there is negligible formation of 4'-thio-2'-deoxyuridine monophosphate (T-dUMP). nih.gov This metabolic block prevents the subsequent production of 4'-thio-2'-deoxyuridine (T-dUrd) and 4'-thio-thymidine (T-dThd) nucleotide metabolites, a stark contrast to the metabolic fate of natural dCyd. nih.gov
| Feature | 2'-deoxycytidine (dCyd) | 4'-thio-2'-deoxycytidine (T-dCyd) |
| Phosphorylation | Readily phosphorylated to dCTP | Readily phosphorylated to T-dCTP nih.gov |
| DNA Incorporation | Yes | Yes, readily incorporated nih.gov |
| Conversion to dUMP analog | Yes (dCMP -> dUMP) | No (T-dCMP is not converted to T-dUMP) nih.gov |
| Production of dThd metabolites | Yes | Negligible nih.gov |
Modulation of Other DNA-Acting Enzymes
Inhibition of HhaI Methyltransferase Activity by 4'-Thio-2'-deoxycytidine
The incorporation of 4'-thio-2'-deoxycytidine into DNA has a profound inhibitory effect on the activity of certain DNA methyltransferases. When this analog replaces the target cytosine within the GCGC recognition sequence for the DNA methyltransferase M.HhaI, the transfer of a methyl group is strongly inhibited. oup.comnih.gov This inhibition is specific, as the same thio-modified oligonucleotides remain normal substrates for their cognate restriction endonucleases, R.HhaI and R.HinP1I. oup.com The inhibitory effect is traced to the perturbation of a step in the methylation reaction that occurs after the enzyme binds to the DNA but before the methyl group is transferred. nih.gov
Effects on DNA Binding and Base Flipping Mechanisms by Methyltransferases
Interestingly, the inhibition of M.HhaI does not result from a failure of the enzyme to recognize or bind to the modified DNA. Equilibrium binding assays demonstrate that M.HhaI binds to both 4'-thio-modified DNA and unmodified DNA with nearly identical affinity. oup.com However, the stability of the resulting DNA-enzyme complex is significantly compromised by the thio-modification. The half-life of the complex containing 4'-thio-2'-deoxycytidine is decreased by more than tenfold compared to the complex with unmodified DNA. oup.comnih.govoup.com
Crystal structure analysis of the M.HhaI enzyme in a ternary complex with DNA containing 4'-thio-2'-deoxycytidine and the cofactor S-adenosyl-L-methionine (AdoMet) confirms that the modification does not prevent the crucial base-flipping mechanism. oup.comoup.com The target 4'-thio-2'-deoxycytidine is successfully extruded from the DNA helix and positioned within the enzyme's catalytic pocket. oup.com This indicates that the sulfur atom interferes with a subsequent step in the catalytic cycle, between the conformational base-flip and the chemical transfer of the methyl group. oup.com
| Parameter | Unmodified DNA | 4'-thio-2'-dC Modified DNA |
| M.HhaI Binding (Equilibrium) | Normal | Equivalent to unmodified DNA oup.com |
| DNA-M.HhaI Complex Half-life | ~760 min | ~60 min oup.com |
| Base Flipping by M.HhaI | Occurs | Occurs oup.comoup.com |
| Methyl Transfer by M.HhaI | Occurs | Strongly inhibited oup.comnih.gov |
Interaction with Thymidylate Synthase and Analogs
The interaction of 4'-thio-2'-deoxycytidine with thymidylate synthase (TS) is primarily dictated by its upstream metabolism. Thymidylate synthase catalyzes the methylation of dUMP to form deoxythymidine monophosphate (dTMP). wikipedia.org As previously noted, the metabolic processing of T-dCyd does not lead to the significant formation of T-dUMP. nih.gov The absence of this substrate prevents a direct interaction with thymidylate synthase. This is a key difference from other nucleoside analogs, such as 5-fluoro-2'-deoxycytidine (B1672315), which can be converted to a potent inhibitor of TS, leading to significant cytotoxicity. nih.gov The metabolic stability of the 4'-thio-dCMP form thus precludes a direct modulatory effect on thymidylate synthase.
Recognition and Incorporation by Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3' terminus of a DNA molecule in a template-independent manner. nih.gov This enzyme is known to have a relatively high tolerance for modified nucleotides. researchgate.net While direct studies on the incorporation of 4'-thio-2'-deoxycytidine triphosphate by TdT are limited, research on the closely related analog 4-thio-2'-deoxyuridine (B1622106) triphosphate (4-thio-dUTP) provides significant insight. Studies have shown that 4-thio-dUTP is recognized as a substrate by TdT and can be incorporated onto the 3'-end of a DNA primer. nih.gov However, the incorporation appears to be limited, with the reaction potentially stalling after the addition of a few residues. This suggests that while TdT can recognize and utilize a nucleotide with a 4'-thio modification, the subsequent elongation may be inefficient. nih.gov
Conformational Impact on Nucleic Acid Structure and Function
The substitution of the 4'-oxygen with a larger sulfur atom introduces distinct conformational changes in the sugar-phosphate backbone of DNA. X-ray crystallography of a B-DNA duplex containing 4'-thiothymidine (B166157) revealed alterations in the backbone conformation both at and adjacent to the modification site. nih.gov Specifically, the 4'-thio-deoxyribose sugars were observed to adopt a C3'-exo conformation, differing from the C1'-exo pucker found in the native DNA structure. nih.gov
Effects on DNA/RNA Duplex Thermodynamic Stability
The introduction of a 2-thiocarbonyl group into a pyrimidine nucleoside can have varied effects on the thermodynamic stability of DNA and RNA duplexes, largely dependent on the context of the surrounding sequence and the nature of the duplex (DNA-DNA, DNA-RNA, or RNA-RNA). While specific thermodynamic data for 2-thio-2'-deoxycytidine (B589604) is not extensively documented, studies on the closely related 2-thiouridine (B16713) and 2-thiothymidine (B559671) provide valuable insights.
In RNA duplexes, 2-thiouridine has been shown to enhance thermodynamic stability. This stabilization is attributed to a combination of factors, including improved base stacking interactions and a preference for the C3'-endo sugar pucker, which is characteristic of A-form RNA helices.
Conversely, in the context of DNA, the effect of a 2-thio modification on duplex stability is less pronounced and can be destabilizing. For instance, the substitution of thymine (B56734) with 2-thiothymidine in a DNA duplex does not lead to the same degree of stabilization observed in RNA. This is partly because the deoxyribose sugar of 2-thiothymidine preferentially adopts a C2'-endo conformation, which is consistent with the B-form DNA helix, and thus the stabilizing effect seen in RNA from the C3'-endo pucker is absent. The larger van der Waals radius of sulfur compared to oxygen can also introduce subtle steric perturbations that may slightly destabilize the duplex.
Table 1: General Thermodynamic Effects of 2-Thiopyrimidines in Nucleic Acid Duplexes
| Duplex Type | Thio-modified Nucleoside | Observed Effect on Tm | Probable Contributing Factors |
| RNA-RNA | 2-Thiouridine | Increase | Pre-organization of sugar into C3'-endo pucker, enhanced stacking |
| DNA-DNA | 2-Thiothymidine | Minimal change or slight decrease | C2'-endo sugar pucker preference, potential minor steric hindrance |
| DNA-RNA Hybrid | 2-Thiothymidine | Increase | Enhanced nuclease resistance and improved binding affinity to RNA target |
Note: Tm refers to the melting temperature, a measure of duplex stability.
Ribose Conformation Preferences (e.g., C2'-endo)
For this compound, the sugar is expected to maintain this preference for the C2'-endo pucker. This is in contrast to its ribonucleoside counterpart, 2-thiocytidine (B84405), which, like other 2-thiouridines in RNA, favors a C3'-endo conformation. The preference for C3'-endo in the ribonucleosides is driven by steric repulsion between the larger sulfur atom at the C2 position and the 2'-hydroxyl group of the ribose.
Table 2: Ribose Pucker Preferences of Cytidine Analogs
| Nucleoside | Sugar Type | Key Substituent at C2 | Key Substituent at 2' | Predominant Pucker Conformation |
| Cytidine | Ribose | Oxygen | -OH | C3'-endo (in RNA) |
| 2'-Deoxycytidine | Deoxyribose | Oxygen | -H | C2'-endo (in DNA) |
| 2-Thiocytidine | Ribose | Sulfur | -OH | C3'-endo (in RNA) |
| This compound | Deoxyribose | Sulfur | -H | C2'-endo (in DNA) |
Base Pairing Alterations and Hydrogen Bonding Networks
The replacement of the C2-carbonyl oxygen with a thiocarbonyl group in this compound can alter its base-pairing properties. In a standard Watson-Crick base pair, cytosine forms three hydrogen bonds with guanine.
The 2-thiocarbonyl group is a poorer hydrogen bond acceptor than the carbonyl oxygen it replaces. This modification can lead to a weakening or alteration of the hydrogen bonding pattern with guanine. While the primary hydrogen bonds involving N3 and the exocyclic amino group at C4 are expected to remain intact, the interaction at the C2 position is modified.
Furthermore, the presence of the 2-thio modification has been shown to restrict the "wobble" pairing capacity of the nucleoside. In the context of tRNA, 2-thiocytidine at position 32 has been observed to prevent non-canonical base pairing, thereby ensuring greater fidelity in codon recognition. nih.govmun.ca This restriction is attributed to the steric and electronic properties of the thiocarbonyl group, which disfavor the geometric arrangements required for wobble pairs. When incorporated into a DNA duplex, it is plausible that this compound would similarly exhibit a reduced propensity to form stable mispairs with other bases, such as adenine (B156593) or thymine.
Steric Interactions within Macromolecular Complexes
The larger van der Waals radius of the sulfur atom compared to oxygen in this compound can lead to distinct steric interactions when the modified DNA is part of a larger macromolecular complex, such as in the presence of DNA-binding proteins or polymerases.
The 2-thiocarbonyl group protrudes into the minor groove of the DNA double helix. This can influence the binding of proteins that recognize or interact with the minor groove. The altered size and electronic character of the groove in the vicinity of the modification could either enhance or hinder protein binding, depending on the specific nature of the protein's DNA-binding domain. For example, the recognition of DNA by some enzymes is sensitive to the precise shape and electrostatic potential of the minor groove.
In the context of DNA synthesis, the steric bulk of the 2-thiocarbonyl group could affect the interaction of the nucleotide with the active site of DNA polymerases. While many polymerases have a degree of steric tolerance, the efficiency and fidelity of incorporating or bypassing a this compound nucleotide could be altered compared to its unmodified counterpart. nih.gov
Structural Analysis and Computational Studies of Thio Modified Deoxycytidine Analogs
Crystallographic Analysis of Analog-Macromolecule Complexes
X-ray crystallography stands as a cornerstone technique for providing high-resolution three-dimensional structures of molecules, offering unparalleled insights into the precise geometry and intermolecular interactions within a crystal lattice.
The first three-dimensional structure of a DNA double helix was famously determined using X-ray fiber diffraction. ncl.ac.uk This pioneering work laid the foundation for high-resolution crystallographic studies of DNA and its complexes. ncl.ac.uk Today, X-ray crystallography allows for the precise determination of atomic coordinates, bond lengths, and angles, providing a detailed picture of how thio-modifications are accommodated within the DNA helix. The typical B-DNA duplex has a diameter of approximately 2 nm, with a helical twist of about 36° per base pair, resulting in a full turn every 3.4 nm. ncl.ac.uk These structural parameters can be subtly affected by the presence of thio-modified nucleosides.
The interaction of thio-modified DNA with enzymes is a critical area of study. X-ray crystallography has been successfully employed to determine the structures of enzyme-DNA complexes containing these analogs, providing a molecular basis for understanding their effects on enzymatic activity.
Interestingly, while the methylation reaction is strongly inhibited in solution, partial methylation of the target cytosine was observed in the crystal structure, suggesting that the crystal packing forces may help to overcome the inhibitory effect by stabilizing the complex and optimally positioning the substrate for the reaction. oup.comnih.gov The existence of the sulfur atom in the 4'-thio-2'-deoxycytidine was confirmed by electron density maps. oup.com
In another study, the crystal structure of deoxycytidine kinase (dCK) in complex with an inhibitor containing a pyrimidine (B1678525) ring was solved at 2.0 Å resolution. acs.org This provided crucial insights into the specific interactions that govern binding affinity and highlighted the importance of the pyrimidine ring's nitrogen atom positions. acs.org
Water molecules play a crucial role in mediating and stabilizing the structure of biological macromolecules, including DNA and its complexes with proteins. researchgate.net The analysis of water-bridged hydrogen-bonding networks is therefore essential for a complete understanding of the structural consequences of nucleoside modifications.
In the context of modified DNA, water molecules can form extensive and interconnected hydrogen bond networks that interact with the DNA bases, the phosphate (B84403) backbone, and other water molecules in subsequent hydration shells. researchgate.net The introduction of a thio-modification can alter these networks. For instance, the replacement of a carbonyl oxygen with a sulfur atom can change the hydrogen bonding potential of the nucleobase.
Studies on other modified nucleosides, such as 5-hydroxymethylcytosine, have shown that the modification can create a conserved network of water molecules that interact with the modified base. researchgate.net These water-mediated interactions can be critical for the recognition of the modified base by proteins. researchgate.net It is plausible that similar effects occur with thio-modified nucleosides, where the sulfur atom could influence the local water structure and thereby modulate protein-DNA recognition. The analysis of high-resolution crystal structures allows for the detailed mapping of these water networks and the hydrogen bonds they form, which can be defined by specific distance and angle criteria between donor and acceptor atoms. nih.govmdpi.com
Spectroscopic Characterization Methodologies
Spectroscopic techniques are invaluable for studying the structure and dynamics of molecules in solution, providing complementary information to the static picture offered by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. alfa-chemistry.comnih.gov It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. alfa-chemistry.comcopernicus.org
For thio-modified nucleosides, ¹H and ¹³C NMR spectroscopy are routinely used for structural characterization. mdpi.com For example, in studies of 4-thio-2'-deoxyuridine (B1622106) derivatives, the imino proton and the thiocarbonyl carbon signals were observed at a much lower field in the NMR spectrum, providing a useful handle for monitoring these modified bases within a DNA strand. mdpi.comnih.gov The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which is influenced by factors such as inductive and conjugative effects from nearby functional groups. mdpi.com
Solution-state NMR is particularly well-suited for studying the dynamic nature of DNA and its complexes. nih.gov Molecules in solution are not static but exist as a dynamic ensemble of interconverting conformations. nih.gov NMR techniques can probe these dynamics over a wide range of timescales, from picoseconds to seconds. nih.gov This is crucial for understanding how thio-modifications might alter the flexibility of the DNA duplex and influence its recognition by enzymes. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about interproton distances, which is essential for detailed structure determination in solution. nih.gov
Ultraviolet (UV) spectroscopy is a widely used technique for characterizing nucleic acids and their components. liv.ac.uk The nucleobases have characteristic UV absorption spectra due to their aromatic nature. The introduction of a sulfur atom into the nucleobase can significantly alter its UV absorption properties.
For instance, 2-thio-2'-deoxyuridine exhibits a UV absorption maximum (λmax) at 273 nm in water, which is only slightly shifted from its parent compound, 2'-deoxyuridine (B118206) (λmax at 262 nm). mdpi.com In contrast, 4-thio-2'-deoxyuridine and its derivatives show a much larger shift, with strong absorptions around 330-340 nm. mdpi.comnih.gov This significant red-shift is attributed to the fact that the energy level of the lone pair of electrons on the sulfur atom is higher than that on an oxygen atom, leading to a smaller energy gap for electronic transitions and thus absorption at a longer wavelength. mdpi.com
This property of thio-modified nucleosides can be exploited for various applications. The distinct UV signature of certain thio-analogs can be used to monitor their incorporation into DNA or to study their interactions with other molecules. mdpi.comnih.gov UV spectroscopy is also a valuable tool for monitoring the progress of chemical reactions involving these modified nucleosides. liv.ac.uk
Interactive Data Tables
Table 1: X-ray Crystallography Data for 4'-thio-2'-deoxycytidine in a Complex with M.HhaI and AdoMet
| Parameter | Value | Reference |
| PDB ID | 1S13 | nih.gov |
| Resolution | 2.05 Å | nih.govpdbj.org |
| Space Group | P3₁21 or P3₂21 | oup.com |
| R-factor | 0.186 | nih.govoup.com |
| R-free | 0.231 | nih.govoup.com |
| Molecules in asymmetric unit | 1 | oup.com |
Table 2: Spectroscopic Data for Thio-Modified Nucleosides
| Compound | Technique | Key Finding | λmax (nm) | Reference |
| 2-thio-2'-deoxyuridine | UV Spectroscopy | Slight red-shift compared to deoxyuridine | 273 (in H₂O) | mdpi.com |
| 4-thio-2'-deoxyuridine | UV Spectroscopy | Significant red-shift | ~330-340 | mdpi.com |
| 5-substituted-4-thio-2'-deoxyuridines | ¹H NMR | Imino proton signal at a lower field | N/A | mdpi.comnih.gov |
| 5-substituted-4-thio-2'-deoxyuridines | ¹³C NMR | Thiocarbonyl carbon signal at a lower field | N/A | mdpi.com |
Molecular Modeling and Computational Chemistry
Molecular modeling and computational chemistry have become indispensable tools for understanding the intricate structural and functional consequences of chemical modifications to nucleic acids and their interactions with enzymes. In the context of 2-thio-2'-deoxycytidine (B589604) and its analogs, these computational approaches provide detailed insights at an atomic level, complementing experimental data and guiding further research.
Prediction of Structural Destabilization in Nucleic Acid Duplexes
The incorporation of modified nucleosides like this compound into DNA or RNA can significantly impact the stability and conformation of the resulting duplexes. Computational studies are pivotal in predicting and rationalizing these effects.
Molecular modeling based on Density Functional Theory (DFT) calculations has been employed to investigate the stabilizing effects observed in some modified RNA duplexes. acs.org For instance, in a duplex containing multiple 2'-O-2-thiophenylmethyl modifications, an increase in stability was observed. acs.org Computational analysis revealed that this was due to induced changes in the torsional angle δ (C5′–C4′–C3′–O3′) and compacted phosphate-phosphate distances. acs.org These computational predictions align with experimental data from UV-vis and circular dichroism spectroscopy, which indicated the formation of a distinct, more stable secondary structure. acs.org
Conversely, modifications can also be destabilizing. For example, methylation at certain positions on nucleobases, a different type of modification, has been computationally shown to potentially destabilize the Watson-Crick double-helical structure. acs.org These studies highlight the capability of computational methods to predict how even subtle chemical changes can alter the delicate balance of forces that stabilize nucleic acid duplexes.
Computational Insights into Ligand-Enzyme Interactions and Ribose Conformation
Computational docking and molecular dynamics (MD) simulations are powerful techniques to explore how thio-modified nucleosides interact with enzyme active sites. These methods provide a detailed view of the binding modes and the conformational dynamics of both the ligand and the protein.
Studies on the human P2Y2 receptor, a G protein-coupled receptor, have utilized molecular modeling to understand the binding of nucleotide agonists. nih.gov Homology models of the receptor have been used to dock ligands like UTP and its analogs. These models predicted that a 2'-amino-2'-deoxy substitution could enhance selectivity through π-hydrogen bonding with aromatic residues. nih.gov Furthermore, computational analysis suggested that 5-amino nucleobase substitution might destabilize the receptor-favored (N)-ribose conformation, leading to reduced potency. nih.gov The ribose sugar pucker, which exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations, is crucial for molecular recognition. nih.gov Computational models have shown that intramolecular hydrogen bonds, such as between the 3'-hydroxyl group and the α-phosphate group, can stabilize the ribose ring in the (N)-conformation, facilitating key interactions with the enzyme. nih.gov
In the case of DNA methyltransferases (DNMTs), such as M.HhaI, computational studies combined with X-ray crystallography have elucidated the inhibitory mechanism of 4'-thio-2'-deoxycytidine. oup.com While the thio-modified DNA was found to bind to the enzyme to a similar extent as unmodified DNA, the modification interfered with a step between the base-flipping conformational change and the methyl transfer. oup.com This suggests that the sulfur atom in the ribose ring perturbs the precise geometry required for the catalytic reaction.
The flexibility of the 2'-deoxyribose is a key determinant of DNA structure and its interaction with proteins. nih.gov Molecular dynamics simulations can track the conformational transitions of the sugar pucker and reveal how modifications influence this equilibrium. For instance, the introduction of a 4'-thiothymidylate into a DNA duplex was shown to cause only minor changes in the sugar pucker of the modified nucleoside but did induce small conformational changes in the adjacent sugar-phosphate backbone. oup.com
Simulations of Mechanistic Steps in Enzyme-Catalyzed Reactions
Beyond studying binding and conformation, computational simulations can model the entire catalytic cycle of an enzyme, providing insights into the reaction mechanism at a quantum mechanical level. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for this, as they treat the reacting species with high-level quantum mechanics while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics.
Simulations of enzyme-catalyzed reactions, such as those by thymidylate synthase, have been used to understand the molecular mechanism of catalysis and inhibition. scispace.com For dUMP analogs with substitutions at the C(4) position, like 4-thio-FdUMP, molecular modeling studies have suggested how these modifications interact with the enzyme and the cofactor. scispace.com These simulations can reveal how the altered electronic properties of the thio-substituted pyrimidine ring affect the formation of covalent intermediates, a key step in the catalytic mechanism of many DNA-modifying enzymes. oup.com
For thymidine (B127349) kinase 2 (TK2), an enzyme involved in mitochondrial DNA synthesis, kinetic studies have revealed complex interactions between substrates and inhibitors. nih.gov Deoxycytidine (dC) phosphorylation follows Michaelis-Menten kinetics, while thymidine (dT) phosphorylation exhibits negative cooperativity. nih.gov Furthermore, dC acts as a noncompetitive inhibitor of dT phosphorylation. nih.gov While detailed simulations of the full catalytic cycle of TK2 with this compound are not extensively reported in the provided context, the existing kinetic data provides a framework for future computational studies to elucidate the structural basis for these allosteric effects. nih.gov Such simulations could model the substrate binding, the phosphoryl transfer step, and product release, clarifying how the thio-modification impacts each stage.
Molecular dynamics simulations have also been instrumental in revealing the transition of enzymes from an inactive to an active state. acs.org For instance, simulations of human thymidine kinase 1 showed that ligand binding can induce conformational changes that lead to a catalytically competent state. acs.org This approach could be applied to understand how this compound or its metabolites modulate the activity of their target enzymes.
The table below summarizes the key computational methods and their applications in studying thio-modified deoxycytidine analogs.
| Computational Method | Application | Key Insights for Thio-modified Analogs |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Reveals how this compound analogs fit into enzyme active sites and identifies key interactions. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Elucidates the conformational dynamics of the ligand-enzyme complex and the flexibility of the ribose sugar. acs.orgresearchgate.net |
| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of molecules. | Calculates the geometric and electronic properties of thio-modified nucleosides, helping to explain their reactivity and impact on duplex stability. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining quantum and classical mechanics. | Models the chemical reaction steps within the enzyme active site, providing mechanistic details of catalysis and inhibition. acs.org |
Applications in Advanced Molecular Biology and Biochemical Research
Design of Oligonucleotide Probes for Intermolecular Interactions
The unique photochemical properties of thionucleosides, such as 2-Thio-2'-deoxycytidine (B589604), make them valuable tools in the design of specialized oligonucleotide probes. These probes are instrumental in studying the intricate interactions between nucleic acids and other macromolecules.
Photosensitizing Probes for Protein-DNA Interaction Analysis
Thionucleosides, including derivatives like 2-thiocytidine (B84405) (2t-Cyd) and 4-thiothymidine (B1630790), can be incorporated into DNA sequences to act as photosensitizers. mdpi.com These modified nucleosides absorb light at longer wavelengths (UVA range, around 320-360 nm) compared to natural DNA bases, which absorb maximally in the UVC range (around 260 nm). tandfonline.comnih.gov This characteristic allows for selective photoactivation of the probe without causing significant damage to the surrounding DNA and proteins. tandfonline.com
Upon irradiation with near-UV light, these thionated bases become highly reactive, capable of forming covalent cross-links with amino acid residues of proteins that are in close proximity. tandfonline.comnih.gov This process, known as photoaffinity labeling, effectively "traps" the interacting protein, allowing for the identification of DNA-binding proteins and the specific sites of interaction. nih.govnih.gov For instance, oligonucleotides containing 4-thiothymine have been successfully used to cross-link with the λ-Cro repressor protein, providing insights consistent with its known DNA-binding model. tandfonline.com The photochemical properties of 2-thiocytosine, a related compound, are influenced by its environment, with quantum-chemical simulations showing specific deactivation pathways in aqueous solutions. smolecule.com
The photochemical behavior of thionucleosides is rooted in their ability to efficiently populate long-lived triplet excited states upon UV irradiation, a stark contrast to the rapid and efficient relaxation mechanisms of canonical nucleobases. nih.govacs.org This high photoreactivity of the triplet state is key to their cross-linking potential. nih.gov
Development of Cross-linking Reagents for Biological Macromolecules
The inherent photoreactivity of thionucleosides serves as a foundation for their use as "zero-length" cross-linking reagents. nih.gov This means that the photo-cross-link forms directly between the modified nucleobase and the interacting molecule without an external linker, preserving the native distance and geometry of the interaction. nih.gov Thionucleosides like 4-thiothymidine and 6-thioguanine, when incorporated into DNA, have minimal impact on the binding affinity of proteins, ensuring that the observed interactions are physiologically relevant. tandfonline.com
These thionated oligonucleotides are powerful tools for studying DNA-protein interactions. tandfonline.comnih.gov For example, probes containing 4-thiothymine have been shown to be highly effective in trapping single-stranded DNA binding proteins from cell lysates. nih.gov The resulting covalent DNA-protein cross-links can be analyzed to identify the specific proteins involved in various cellular processes. acs.org
Furthermore, the thiocarbonyl group of thionucleosides, such as in 4-thio-2'-deoxyuridine (B1622106), can be chemically modified. This allows for the introduction of other reactive functionalities, creating a versatile platform for designing more complex cross-linking experiments. nih.gov These bifunctional cross-linkers can be designed to target specific functional groups on proteins and nucleic acids, facilitating the study of complex macromolecular assemblies. nih.govthermofisher.comthermofisher.com
Fluorinated RNA Derivatives for NMR Spectroscopic Analysis of RNA Folding
While direct evidence for the use of this compound in fluorinated RNA derivatives for NMR is limited in the provided search results, the principles of using modified nucleosides for NMR studies are well-established. Fluorine-19 (¹⁹F) NMR is a powerful technique for studying the structure and dynamics of biomolecules because of the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples. oup.com
Researchers have synthesized 2′-deoxy-2′-fluoro-4′-thioribonucleosides, including derivatives of uridine (B1682114), cytidine (B196190), and adenosine, as building blocks for creating modified RNAs. researchgate.net The introduction of a fluorine atom at the 2' position of the ribose sugar, combined with the 4'-thio modification, can provide unique structural constraints and NMR-active labels. For example, the synthesis of 2′-deoxy-2′-trifluoromethylthio (2′-SCF₃) uridine has been reported for studying RNA stability and conformational equilibria using ¹⁹F NMR. oup.com Similarly, oligonucleotides containing 5-fluoro-2'-deoxycytidine (B1672315) have been synthesized for structural studies. researchgate.net These fluorinated probes allow for the monitoring of local conformational changes during RNA folding and interaction with other molecules. oup.com
The general strategy involves incorporating these modified and fluorinated nucleosides into RNA sequences to serve as sensitive reporters for NMR analysis. The chemical shifts of the ¹⁹F labels are highly sensitive to their local environment, providing detailed information about RNA secondary structure, tertiary folds, and binding interactions. oup.com
Utilization in Cell-Free Systems for Biological Engineering
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for biological engineering, offering an open environment that allows for direct manipulation and monitoring of protein production without the constraints of a living cell. wikipedia.orgmdpi.com
Enzyme Screening and Mechanism Elucidation in Reconstituted Systems
Cell-free systems provide a controlled environment for reconstituting specific biological pathways to screen for enzyme activity and elucidate reaction mechanisms. wikipedia.org The ability to precisely control the components of the reaction, including substrates and cofactors, is a major advantage. wikipedia.orgnih.gov
Research has shown that oligonucleotides containing 2'-deoxy-4'-thiothymidine, an analogue of this compound, can be used to probe enzyme-substrate interactions. nih.gov When this analogue was incorporated into a DNA sequence recognized by the EcoRV restriction endonuclease, it was found to be a poor substrate for both the endonuclease and its associated methylase, shedding light on the subtle interactions required for enzyme activity. nih.gov Such studies, performed in controlled, cell-free environments, are crucial for understanding enzyme mechanisms.
Furthermore, the synthesis of poly-4-thiouridylic acid and its inhibitory effect on protein synthesis have been investigated in a cell-free system derived from rat liver, demonstrating the utility of thionucleotides in studying fundamental biological processes. nih.gov The synthesis of modified nucleoside triphosphates, such as C5-modified dUTP and dCTP, and the evaluation of their properties as substrates for various DNA polymerases in cell-free assays, is another example of how these systems are used for enzyme screening and characterization. mdpi.com
Development of Epigenetic Research Tools
This compound and its analogs have become instrumental in the development of tools to investigate the complex landscape of epigenetics. These tools are crucial for dissecting the roles of DNA methylation in gene regulation, cellular differentiation, and disease.
This compound serves as a potent tool for studying DNA demethylation by acting as a mechanism-based inhibitor of DNA methyltransferases, particularly DNMT1. Upon incorporation into DNA during replication, the sulfur substitution at the 4'-position of the deoxyribose sugar interferes with the enzymatic action of DNMT1. cancer.gov This interference prevents the transfer of a methyl group to cytosine residues, leading to passive demethylation of the DNA in subsequent rounds of replication. cancer.gov
Research has shown that T-dCyd is readily phosphorylated to its triphosphate form, T-dCTP, and incorporated into DNA without immediately halting DNA replication. nih.gov This incorporation creates a modified DNA strand that, when bound by DNMT1, can lead to the depletion of the active enzyme. cancer.govresearchgate.net This characteristic allows researchers to study the consequences of reduced DNMT1 activity and the subsequent DNA hypomethylation in various cellular models.
A comparative study involving T-dCyd and another cytidine analog, zebularine, highlighted their different potencies as DNA methylation inhibitors. While both can be incorporated into DNA, T-dCyd often shows a more direct and potent effect on DNMT1 depletion. researchgate.netcsic.esnih.gov Zebularine, a riboside analog, requires conversion to a 2'-deoxyribonucleotide to be incorporated into DNA, which can be a rate-limiting step and results in lower incorporation efficiency compared to 2'-deoxycytidine (B1670253) analogs like T-dCyd. nih.govcsic.es
The table below summarizes the effects of T-dCyd in various cancer cell lines, demonstrating its utility in studying DNA demethylation across different cellular contexts.
| Cell Line | Cancer Type | Key Findings |
| NCI-H23 | Lung Carcinoma | Marked depletion of DNMT1. researchgate.net Sensitive to T-dCyd treatment, especially with co-occurring TET2 and DNMT3A mutations. nih.gov |
| CCRF-CEM | Leukemia | Marked depletion of DNMT1. researchgate.net |
| KG1a | Leukemia | Marked depletion of DNMT1. researchgate.net |
| BT549 | Breast Cancer | Significant inhibition of cell survival with deleterious TET2 and nonsynonymous DNMT3A mutations. nih.gov |
| SKMEL5 | Melanoma | Significant inhibition of cell survival with deleterious TET2 and nonsynonymous DNMT3A mutations. nih.gov |
| ACHN | Renal Cancer | Significant inhibition of cell survival with deleterious TET2 and nonsynonymous DNMT3A mutations. nih.gov |
| HCT-116 | Colon Carcinoma | Ineffective in depleting DNMT1 at certain concentrations. researchgate.net |
| IGROV-1 | Ovarian Carcinoma | Ineffective in depleting DNMT1 at certain concentrations. researchgate.net |
By inducing DNA hypomethylation, this compound provides a powerful method to probe the intricate epigenetic regulatory networks that govern gene expression. The reactivation of tumor suppressor genes silenced by hypermethylation is a key outcome of T-dCyd treatment and a central focus of its application in research. cancer.govaacrjournals.org
Studies have demonstrated that treatment with T-dCyd can lead to the re-expression of silenced genes, such as the tumor suppressor p15 (B1577198) in leukemia cells. researchgate.net Furthermore, research has linked the antitumor activity of T-dCyd to mutations in genes within the epigenetic regulatory network, such as TET2 and DNMT3A. nih.gov Cancer cell lines with co-mutations in both TET2 and DNMT3A have shown significant sensitivity to T-dCyd. nih.govnih.gov This suggests that the epigenetic context of a cell, including the status of key regulatory genes, can determine its response to T-dCyd, providing a tool to investigate these complex interactions.
The reactivation of genes is often associated with changes in cell cycle regulation. For instance, in NCI-H23 lung cancer cells, T-dCyd treatment led to an increase in p21, a critical cell cycle inhibitor, and induced cell cycle arrest. nih.gov This highlights how T-dCyd can be used to dissect the pathways linking epigenetic modifications to fundamental cellular processes.
The ability of T-dCyd to reactivate silenced genes has also been explored in the context of overcoming drug resistance and enhancing the efficacy of other therapies. nih.gov By altering the epigenetic landscape, T-dCyd can potentially restore sensitivity to conventional chemotherapies or targeted agents. nih.gov
Insights into Nucleotide Metabolism and Salvage Pathways
The study of this compound's cellular processing provides valuable insights into nucleotide metabolism and salvage pathways. As a nucleoside analog, T-dCyd must be phosphorylated by cellular kinases to its active triphosphate form before it can be incorporated into DNA. nih.gov The efficiency of this process is a key determinant of its biological activity.
The metabolism of T-dCyd has been evaluated in detail. nih.govresearchgate.net It is readily phosphorylated, but its metabolic fate can be influenced by the cellular environment. nih.gov For example, in cell lines with high levels of cytidine deaminase, T-dCyd can be deaminated to 4'-thio-2'-deoxyuridine. nih.gov However, a significant finding is that there is relatively little conversion of T-dCyd to 4'-thio-thymidine nucleotides. nih.govresearchgate.net This suggests that T-dCyd is less likely to interfere with thymidylate synthase, a key enzyme in DNA synthesis, which may contribute to its distinct biological profile compared to other nucleoside analogs.
The phosphorylation of T-dCyd is a critical step that relies on the nucleotide salvage pathway. semanticscholar.orgnih.gov Specifically, the enzyme deoxycytidine kinase (Dck) is the rate-limiting enzyme in this pathway and is required for the phosphorylation of T-dCyd. semanticscholar.orgnih.gov Studies using cells with deleted Dck have shown a lack of the biological effects typically induced by cytidine analogs, confirming the essential role of the salvage pathway in their activation. semanticscholar.orgnih.gov
The table below outlines the key enzymes and products in the metabolic pathway of this compound.
| Enzyme | Substrate | Product | Pathway | Significance |
| Deoxycytidine Kinase (Dck) | This compound | This compound monophosphate | Nucleotide Salvage | Rate-limiting step for activation. semanticscholar.orgnih.gov |
| Other Kinases | This compound monophosphate/diphosphate | This compound triphosphate (T-dCTP) | Nucleotide Salvage | Active form for DNA incorporation. nih.gov |
| Cytidine Deaminase | This compound | 4'-Thio-2'-deoxyuridine | Nucleotide Metabolism | Can reduce the amount of T-dCyd available for phosphorylation in certain cells. nih.gov |
| DNA Polymerase | T-dCTP | T-dCyd-incorporated DNA | DNA Synthesis | Leads to inhibition of DNA methyltransferases. cancer.gov |
By studying how cells process T-dCyd, researchers can gain a deeper understanding of the intricacies of nucleotide salvage pathways and how they can be exploited for therapeutic purposes or as research tools.
Q & A
Q. What are the established synthetic routes for 2-Thio-2'-deoxycytidine, and how can researchers optimize sulfur incorporation during synthesis?
Synthesis typically involves regioselective thio-carbonylation or nucleophilic substitution. For example, modified derivatives like N4-dodecyl-5-methyl-2'-deoxycytidine (Ala-54) are synthesized using methods involving thiolation reagents such as Lawesson’s reagent. However, challenges like unintended deglycosylation may occur, requiring optimization of reaction conditions (e.g., temperature, protecting groups) . Characterization via NMR and mass spectrometry is critical to confirm sulfur incorporation and structural integrity.
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound in experimental settings?
Reversed-phase HPLC coupled with UV detection is widely used for purity assessment, especially for resolving 5-methyl-2'-deoxycytidine and its thio-modified analogs. Mass spectrometry (MS) provides high-resolution confirmation of molecular weight and fragmentation patterns. For methylation analysis, enzymatic hydrolysis followed by LC-MS quantifies sulfur-modified nucleosides against isotope-labeled internal standards .
Q. What are the key handling and storage protocols for this compound to ensure stability in laboratory settings?
Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use neutral pH buffers and avoid prolonged exposure to light. Safety protocols include wearing nitrile gloves and lab coats, as recommended in OSHA-compliant safety data sheets .
Advanced Research Questions
Q. How does this compound inhibit DNA methyltransferases like M.HhaI, and what structural insights explain this mechanism?
Crystallographic studies reveal that the 4'-thio substitution in this compound disrupts the catalytic pocket of M.HhaI, reducing methylation efficiency by >10-fold. The sulfur atom perturbs the enzyme’s ability to stabilize the flipped target cytosine, delaying methyl transfer despite normal DNA binding. Partial methylation observed in crystallography suggests competitive inhibition, where the modified nucleoside occupies the active site without full catalytic conversion .
Q. How does the presence of this compound in DNA affect global methylation analysis using HPLC or MS-based methods?
Thio-modified nucleosides may co-elute with endogenous methylated cytidine derivatives, requiring method optimization. For example, isotope dilution with deuterated standards improves specificity in LC-MS. Researchers must validate hydrolysis protocols (e.g., enzymatic vs. acid-based) to avoid artifactual deamination or degradation .
Q. What experimental strategies are recommended for studying this compound as a substrate or inhibitor of deoxycytidine kinase (dCK)?
Use competitive inhibition assays with radiolabeled substrates (e.g., [³H]-deoxycytidine) to measure Ki values. Parallel crystallography or molecular docking can map interactions between the thio-modified nucleoside and dCK’s active site. Note that derivatives like LP-503392 (this compound) may require solubility enhancers (e.g., DMSO) in in vitro assays .
Q. How can preclinical studies design robust pharmacodynamic endpoints for this compound in cancer therapy research?
Phase I trials focus on DNA demethylation efficacy using tumor biopsy analyses (e.g., pyrosequencing of LINE-1 repeats). Preclinical models should incorporate pharmacokinetic/pharmacodynamic (PK/PD) correlations, measuring plasma metabolite levels (e.g., 4'-thio-dCMP) via LC-MS. Validate biomarkers like global DNA hypomethylation in xenograft models to establish dose-response relationships .
Methodological Considerations for Data Contradictions
- Synthesis Variability : Differences in sulfur incorporation efficiency across labs may arise from reagent purity or reaction conditions. Cross-validate results using orthogonal techniques (e.g., elemental analysis and NMR) .
- Enzyme Inhibition Discrepancies : Contradictory IC50 values for methyltransferases could stem from assay conditions (e.g., AdoMet concentration). Use standardized buffers and pre-incubation times to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
